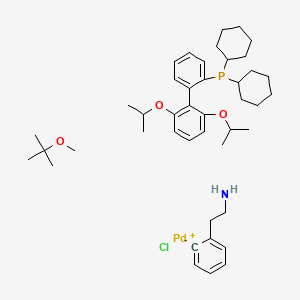
RuPhos Pd G1 methyl t-Butyl Ether Adduct
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RuPhos Pd G1 methyl t-Butyl Ether Adduct is a palladium-based catalyst used in various cross-coupling reactions. It is known for its high efficiency and selectivity in forming carbon-carbon and carbon-nitrogen bonds. The compound is a first-generation palladacycle precatalyst, which means it is designed to generate the active palladium species required for catalytic activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of RuPhos Pd G1 methyl t-Butyl Ether Adduct involves the coordination of palladium with RuPhos ligand and methyl t-butyl ether. The reaction typically requires a palladium source, such as palladium chloride, and the RuPhos ligand in the presence of a base. The reaction is carried out under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
RuPhos Pd G1 methyl t-Butyl Ether Adduct is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig amination
- Heck reaction
- Hiyama coupling
- Negishi coupling
- Sonogashira coupling
- Stille coupling
- Suzuki-Miyaura coupling
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, organometallic reagents (such as organozinc, organotin, and organoboron compounds), and bases (such as potassium carbonate and sodium tert-butoxide). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere .
Major Products
The major products formed from these reactions are biaryl compounds, arylamines, and other substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Applications De Recherche Scientifique
RuPhos Pd G1 methyl t-Butyl Ether Adduct has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their functions and interactions.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals, agrochemicals, and advanced materials
Mécanisme D'action
The mechanism of action of RuPhos Pd G1 methyl t-Butyl Ether Adduct involves the formation of an active palladium species through the coordination of the RuPhos ligand with palladium. This active species then participates in oxidative addition, transmetalation, and reductive elimination steps to form the desired cross-coupled products. The RuPhos ligand stabilizes the palladium center and enhances its reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- BrettPhos Pd G1 methyl t-Butyl Ether Adduct
- XPhos Pd G1 methyl t-Butyl Ether Adduct
- SPhos Pd G1 methyl t-Butyl Ether Adduct
Uniqueness
RuPhos Pd G1 methyl t-Butyl Ether Adduct is unique due to its high efficiency and selectivity in cross-coupling reactions. The RuPhos ligand provides steric and electronic properties that enhance the reactivity of the palladium center, making it suitable for a wide range of substrates and reaction conditions .
Propriétés
Formule moléculaire |
C43H65ClNO3PPd |
|---|---|
Poids moléculaire |
816.8 g/mol |
Nom IUPAC |
chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine |
InChI |
InChI=1S/C30H43O2P.C8H10N.C5H12O.ClH.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;9-7-6-8-4-2-1-3-5-8;1-5(2,3)6-4;;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-4H,6-7,9H2;1-4H3;1H;/q;-1;;;+2/p-1 |
Clé InChI |
FINPLSBBDVRBPA-UHFFFAOYSA-M |
SMILES canonique |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CC(C)(C)OC.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12053989.png)
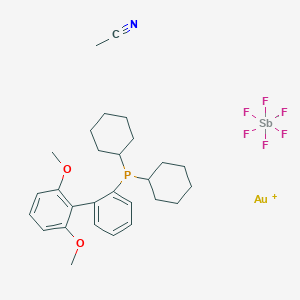
![3-amino-6-(4-butoxyphenyl)-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12054009.png)
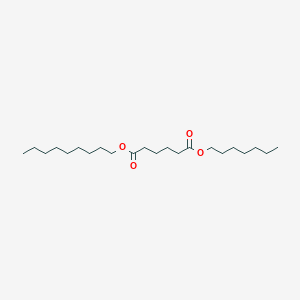
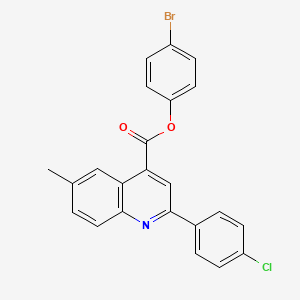
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12054023.png)

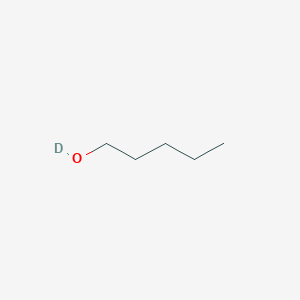
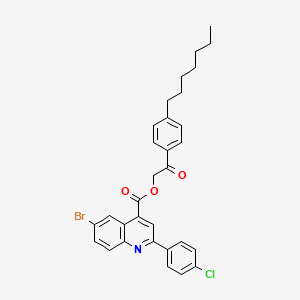
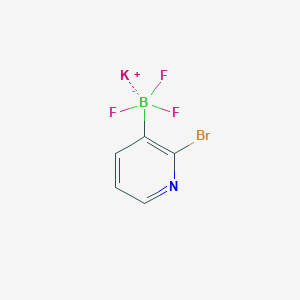

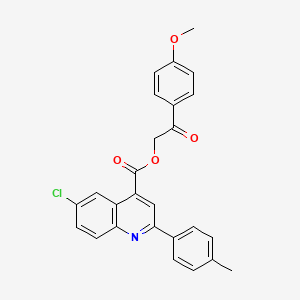
![Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I)](/img/structure/B12054061.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12054067.png)
